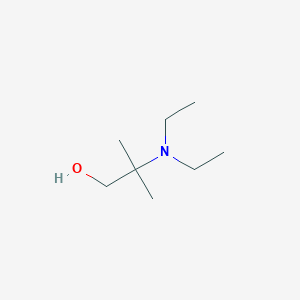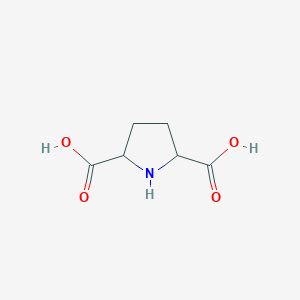
4-ビニルベンゼンスルホンアミド
概要
説明
4-Vinylbenzenesulfonamide is an organic compound with the molecular formula C8H9NO2S. It is characterized by a benzene ring substituted with a vinyl group (CH2=CH-) and a sulfonamide group (-SO2NH2) at the para-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
4-Vinylbenzenesulfonamide has diverse applications in scientific research. It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its sulfonamide group makes it a useful intermediate in the synthesis of various biologically active compounds.
In biology and medicine, 4-Vinylbenzenesulfonamide derivatives have been studied for their potential as enzyme inhibitors, anticancer agents, and antimicrobial agents. Its ability to interact with biological targets makes it valuable in drug discovery and development.
In industry, 4-Vinylbenzenesulfonamide is used in the production of polymers and other materials due to its reactive vinyl group. It can be polymerized to form poly(vinylbenzenesulfonamide), which has applications in coatings, adhesives, and other industrial products.
作用機序
Target of Action
4-Vinylbenzenesulfonamide, also known as 4-ethenylbenzenesulfonamide, is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including the regulation of body fluid and electrolyte balance, and the synthesis of folic acid, which is essential for DNA replication .
Mode of Action
Sulfonamides, including 4-Vinylbenzenesulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Vinylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folic acid synthesis pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The primary result of the action of 4-Vinylbenzenesulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts DNA replication in bacteria, thereby inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of 4-Vinylbenzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s storage temperature and exposure to moisture can affect its stability . Furthermore, the presence of pus can inhibit the antibacterial action of sulfonamides . More research is needed to fully understand the influence of environmental factors on the action of 4-Vinylbenzenesulfonamide.
生化学分析
Biochemical Properties
4-Vinylbenzenesulfonamide is known to be a valuable electrophile for targeted protein modification and inhibition
Cellular Effects
Vinyl sulfonamides, a group to which 4-Vinylbenzenesulfonamide belongs, are known to be valuable for targeted protein modification and inhibition . This suggests that 4-Vinylbenzenesulfonamide may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Vinyl sulfonamides are known to be valuable electrophiles for targeted protein modification and inhibition . This suggests that 4-Vinylbenzenesulfonamide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: 4-Vinylbenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 4-vinylbenzene to form 4-vinylbenzenesulfonic acid, followed by amination to introduce the sulfonamide group. The reaction conditions typically include the use of sulfuric acid for sulfonation and ammonia or an amine for amination.
Industrial Production Methods: In an industrial setting, the production of 4-Vinylbenzenesulfonamide may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 4-Vinylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the vinyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, often using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Vinylbenzoic acid
Reduction: 4-Vinylbenzylamine
Substitution: Alkylated 4-vinylbenzenesulfonamide derivatives
類似化合物との比較
4-Vinylbenzenesulfonamide is similar to other benzenesulfonamide derivatives, but its vinyl group provides unique reactivity and applications. Some similar compounds include:
4-Methylbenzenesulfonamide
4-Nitrobenzenesulfonamide
4-Methoxybenzenesulfonamide
These compounds share the sulfonamide group but differ in their substituents, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
4-ethenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGOIYMLPJJVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299857 | |
| Record name | 4-ethenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-64-9 | |
| Record name | 4-Ethenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethenylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133349 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ethenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Sulfonamido)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)













